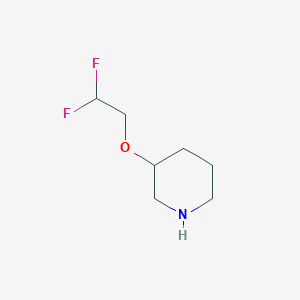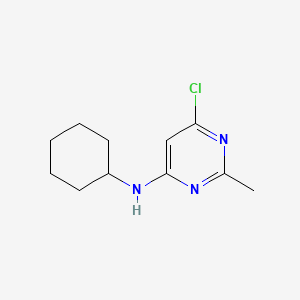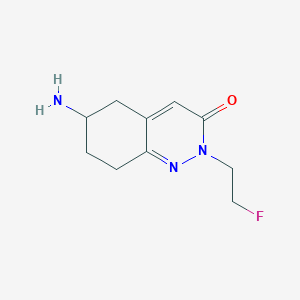
6-氨基-2-(2-氟乙基)-5,6,7,8-四氢环辛啉-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, also known as 6-AFC, is a small molecule that has been widely studied for its potential therapeutic applications. It is a synthetic compound that has been found to interact with a variety of biological targets, including proteins and enzymes. 6-AFC has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been investigated for its potential to act as a neuroprotective agent and to reduce oxidative stress. In addition, 6-AFC has been studied for its ability to modulate immune responses and to inhibit the growth of bacteria and fungi.
科学研究应用
抗菌应用
对与该化合物密切相关的吡啶酮羧酸和喹诺酮衍生物的研究表明具有显着的抗菌活性。Egawa 等人 (1984) 关于吡啶酮羧酸作为抗菌剂的研究表明了各种化合物的合成和抗菌活性,突出了它们对细菌感染的潜力 (Egawa 等人,1984)。同样,Matsumoto 等人 (1984) 讨论了 1,4-二氢-4-氧代吡啶羧酸的合成和构效关系,从而开发出新的抗菌剂,如依诺沙星 (Matsumoto 等人,1984)。
抗炎应用
Sun 等人 (2019) 探索了氟代 1,4,5,6-四氢苯并[h]喹唑啉-2-胺衍生物的合成,揭示了它们对 LPS 诱导的 NO 分泌的抑制效应,表明具有抗炎活性 (Sun 等人,2019)。
抗菌应用
Bawazir 和 Abdel-Rahman (2018) 合成了带有 6-芳基-5-氧代-1,2,4-三嗪-3-基部分的新型氟代氨基杂环化合物,显示出显着的抗菌活性。这些化合物对多种病原体表现出高活性,证明了氟取代在增强抗菌功效中的重要性 (Bawazir 和 Abdel-Rahman,2018)。
材料科学应用
在材料科学中,Mac 等人 (2010) 研究了基于 1H-吡唑并[3,4-b]喹啉骨架的新型荧光传感器的开发,展示了氟化化合物在创建用于检测无机阳离子的敏感材料中的效用 (Mac 等人,2010)。
属性
IUPAC Name |
6-amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-3-4-14-10(15)6-7-5-8(12)1-2-9(7)13-14/h6,8H,1-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAWRCRYNHVIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1N)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)


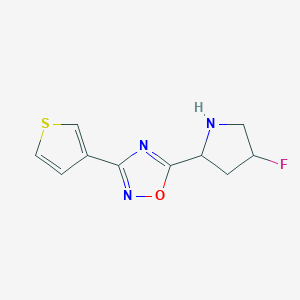
![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)
![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)
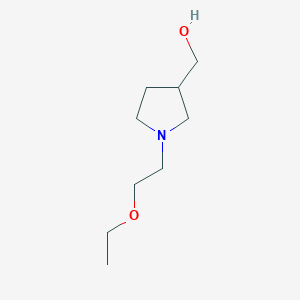
![{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol](/img/structure/B1488749.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)
